molecular formula C11H10N2O2S B1355484 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone CAS No. 13995-71-6

1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone

Cat. No.: B1355484
CAS No.: 13995-71-6
M. Wt: 234.28 g/mol
InChI Key: OAUJZAAHQCXRAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone involves several steps, typically starting with the preparation of the furyl and pyrimidinyl intermediates. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone can be compared with similar compounds like:

The unique combination of functional groups in this compound makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-6-9(7(2)14)11(16)13-10(12-6)8-4-3-5-15-8/h3-5H,1-2H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUJZAAHQCXRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2=CC=CO2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557932
Record name 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13995-71-6
Record name 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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